molecular formula C5H5ClINO B14886444 5-Iodopyridin-2(1H)-one hydrochloride

5-Iodopyridin-2(1H)-one hydrochloride

Cat. No.: B14886444
M. Wt: 257.46 g/mol
InChI Key: POLANFBEZMSSOS-UHFFFAOYSA-N
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Description

5-Iodopyridin-2(1H)-one hydrochloride is an organic compound with the molecular formula C5H4INO. It is a derivative of pyridine, where the hydrogen at the 5th position is replaced by an iodine atom, and the nitrogen in the pyridine ring is bonded to a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodopyridin-2(1H)-one hydrochloride can be synthesized through several methods. One common method involves the iodination of pyridin-2(1H)-one. The reaction typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 5th position of the pyridine ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Iodopyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of deiodinated pyridin-2(1H)-one.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Iodopyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodopyridin-2(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

    5-Iodopyridin-2-amine: Similar structure but with an amino group instead of a hydroxyl group.

    5-Bromopyridin-2(1H)-one: Bromine atom instead of iodine.

    5-Chloropyridin-2(1H)-one: Chlorine atom instead of iodine.

Uniqueness

5-Iodopyridin-2(1H)-one hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of biologically active molecules .

Properties

Molecular Formula

C5H5ClINO

Molecular Weight

257.46 g/mol

IUPAC Name

5-iodo-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C5H4INO.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H

InChI Key

POLANFBEZMSSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1I.Cl

Origin of Product

United States

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